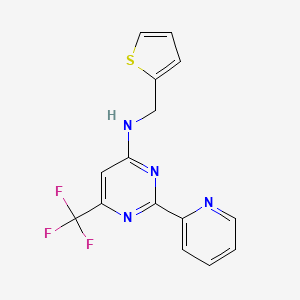

2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine, also known as PTTP, is a novel small molecule that has been developed for use in scientific research. PTTP has been studied extensively in the past few years, and it has been shown to have a variety of applications in both biochemical and physiological studies. PTTP has a unique structure, which allows it to interact with a variety of biological targets, making it an ideal choice for a wide range of research applications.

Scientific Research Applications

- Application : Researchers have reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the conversion of boronic esters into other functional groups, expanding their synthetic utility .

- Application : The catalytic protodeboronation of pinacol boronic esters, when paired with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .

- Application : The protodeboronation method has been employed in the formal total synthesis of specific natural products. Notably, it contributed to the synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in complex molecule construction .

- Application : Researchers explore the pharmacological potential of this compound, especially considering its trifluoromethyl group. Investigating its interactions with biological targets may lead to novel drug candidates .

- Application : Given the presence of the thiophenylmethyl group, researchers may investigate this compound’s role in designing functional materials, such as organic semiconductors or conductive polymers .

- Application : Considering its pyrimidinamine core, this compound might be explored for its pesticidal or herbicidal properties. Evaluating its efficacy against pests or weeds could be relevant .

Catalytic Protodeboronation

Hydromethylation of Alkenes

Total Synthesis of Natural Products

Medicinal Chemistry

Materials Science

Agrochemicals and Pesticides

properties

IUPAC Name |

2-pyridin-2-yl-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4S/c16-15(17,18)12-8-13(20-9-10-4-3-7-23-10)22-14(21-12)11-5-1-2-6-19-11/h1-8H,9H2,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMSEBADKXWFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC(=N2)NCC3=CC=CS3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-pyridinyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-4-pyrimidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)

![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2390784.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)